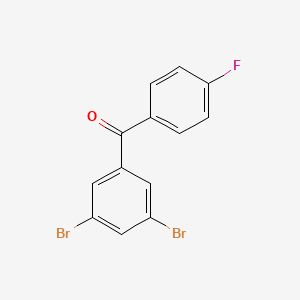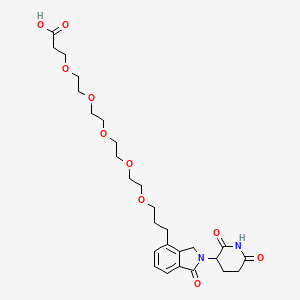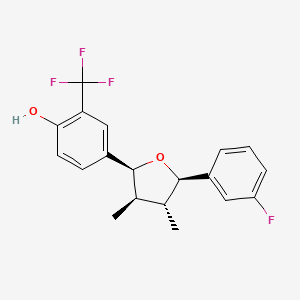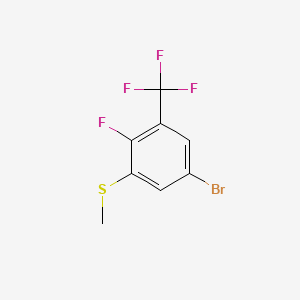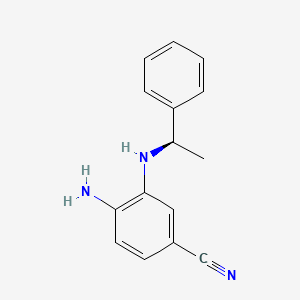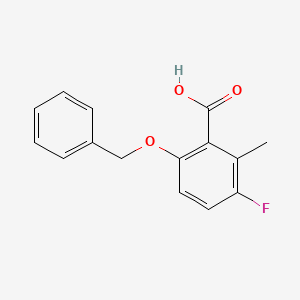![molecular formula C10H4Br5O2- B14764394 3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate is a brominated organic compound with significant applications in various fields of chemistry and industry. Its unique structure, characterized by multiple bromine atoms, makes it a valuable intermediate in organic synthesis and a potential candidate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate typically involves the bromination of appropriate precursor compounds. One common method is the bromination of 2-bromophenylacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction temperature is maintained at a low to moderate range to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s brominated structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may be explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: Another brominated compound used in organic electronics and optoelectronic devices.
1,3-Dibromo-2,2-dimethoxypropane: Used as an intermediate in organic synthesis with different functional groups.
Uniqueness
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate is unique due to its multiple bromine atoms and the specific arrangement of these atoms within the molecule
Propiedades
Fórmula molecular |
C10H4Br5O2- |
|---|---|
Peso molecular |
555.7 g/mol |
Nombre IUPAC |
3,3-dibromo-2-[dibromo-(2-bromophenyl)methyl]prop-2-enoate |
InChI |
InChI=1S/C10H5Br5O2/c11-6-4-2-1-3-5(6)10(14,15)7(8(12)13)9(16)17/h1-4H,(H,16,17)/p-1 |
Clave InChI |
MFTISNGBXWBJCH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(C(=C(Br)Br)C(=O)[O-])(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


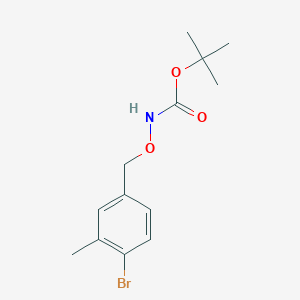
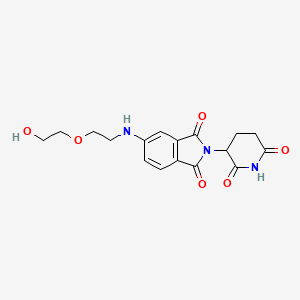
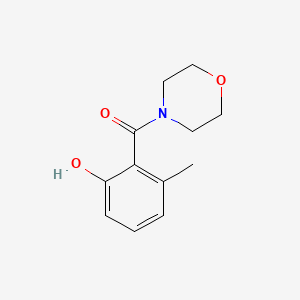
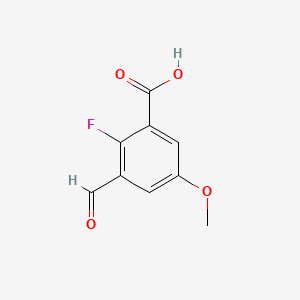
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
